Linrodostat mesylate

IDO1 inhibitor suicide inhibitor irreversible binding

Linrodostat mesylate addresses the need for once-daily oral dosing in preclinical tumor models, reducing animal handling stress vs. BID alternatives. As the only clinical-stage irreversible IDO1 suicide inhibitor, it sustains 24-hour target coverage with a single dose. • IC50: 1.1 nM (IDO1-HEK293 cells); >1800-fold selectivity over TDO (IC50 >2000 nM) • 60 mg/kg QD yields 61% tumor kynurenine reduction in SKOV-3 xenografts • Validated for anti-PD-1 combination immunotherapy (37% ORR in bladder cancer with nivolumab) • Supported by 3 crystal structures (PDB: 6DPQ, 6DPR, 6MQ6) for mechanistic studies

Molecular Formula C25H28ClFN2O4S
Molecular Weight 507.0 g/mol
CAS No. 2221034-29-1
Cat. No. B608582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinrodostat mesylate
CAS2221034-29-1
SynonymsLinrodostat mesylate;  BMS-986205;  BMS 986205;  BMS986205;  ONO-7701;  ONO 7701;  ONO7701;  F-001287;  F001287;  F001287;  Linrodostat
Molecular FormulaC25H28ClFN2O4S
Molecular Weight507.0 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O
InChIInChI=1S/C24H24ClFN2O.CH4O3S/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23;1-5(2,3)4/h6-17H,2-5H2,1H3,(H,28,29);1H3,(H,2,3,4)/t15-,16?,17?;/m1./s1
InChIKeyLZNFBNWGSDOVIO-WNDXPBGESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linrodostat Mesylate (CAS 2221034-29-1) Procurement-Grade IDO1 Inhibitor: Baseline Specification and Class Definition


Linrodostat mesylate (BMS-986205, ONO-7701, F001287) is a small-molecule, orally bioavailable, selective and irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), currently in Phase 1/2 clinical development for advanced solid tumors and hematologic malignancies [1]. The compound is supplied as the mesylate salt form (CAS 2221034-29-1; molecular formula C₂₅H₂₈ClFN₂O₄S; molecular weight 507.02 g/mol), corresponding to the free base BMS-986205 (CAS 1923833-60-6; C₂₄H₂₄ClFN₂O; MW 410.91) . Linrodostat occupies the heme cofactor-binding site of IDO1, blocking tryptophan-to-kynurenine catabolism and thereby counteracting the immunosuppressive tumor microenvironment [2]. Unlike first-generation IDO1 inhibitors, linrodostat acts as a mechanism-based suicide inhibitor that irreversibly inactivates the enzyme [3].

Why Linrodostat Mesylate Cannot Be Interchanged with Epacadostat or Navoximod: Critical Procurement Considerations


Clinical-stage IDO1 inhibitors exhibit distinct binding mechanisms, target engagement kinetics, and pharmacokinetic profiles that preclude simple one-to-one substitution. Linrodostat mesylate functions as an irreversible suicide inhibitor of IDO1, whereas epacadostat (INCB024360) is a reversible competitive inhibitor that preferentially binds the ferrous heme-holo form of the enzyme [1]. These mechanistic differences translate into divergent cellular pharmacodynamics: in head-to-head functional assays, epacadostat achieved complete (100%) inhibition of IDO1 activity, while linrodostat exhibited a limited maximal effect of approximately 80% inhibition, consistent with their fundamentally distinct modes of enzyme interaction [2]. Furthermore, linrodostat demonstrates superior pharmacokinetic properties relative to both epacadostat and navoximod, with a once-daily oral dosing regimen compared to the twice-daily dosing required for other IDO1 inhibitors in clinical development . Substituting linrodostat mesylate with a generic IDO1 inhibitor would disregard these critical mechanistic, pharmacodynamic, and dosing schedule differences, potentially invalidating experimental reproducibility and clinical protocol integrity.

Linrodostat Mesylate (CAS 2221034-29-1) Quantitative Differentiation Evidence: Comparator-Anchored Technical Guide


Mechanism of Inhibition: Irreversible Suicide Inhibitor Versus Reversible Competitors

Linrodostat (BMS-986205) is the only IDO1 inhibitor among clinical-stage candidates that acts as an irreversible suicide inhibitor, whereas epacadostat and navoximod function as reversible inhibitors [1]. Three distinct crystal structures (PDB: 6DPQ, 6DPR, 6MQ6) define the complete binding trajectory of BMS-986205 within human IDO1, revealing a multi-step process: initial binding in a solvent-exposed surface cleft near the active site in an extended conformation, followed by partial unfolding that permits penetration into the heme-binding pocket for irreversible covalent inactivation [2].

IDO1 inhibitor suicide inhibitor irreversible binding enzyme inactivation

Maximal Inhibitory Efficacy: Partial Versus Complete IDO1 Activity Suppression

In a standardized cell-based functional assay employing interferon-gamma–stimulated IDO1-expressing cancer cells, linrodostat (BMS-986205) exhibited a limited maximal inhibitory effect of approximately 80% reduction in kynurenine production, whereas epacadostat achieved complete (100%) inhibition of IDO1 activity [1]. This difference reflects the distinct mechanisms of enzyme interaction: epacadostat as a reversible competitive inhibitor can fully occupy the catalytic site under saturating conditions, while linrodostat's suicide inhibition mechanism results in incomplete target engagement due to its unique binding trajectory and irreversible inactivation kinetics.

IDO1 functional assay kynurenine maximum inhibition cell-based screening

Cellular Potency: IC₅₀ Values Across Multiple IDO1-Expressing Cell Systems

Linrodostat exhibits single-digit nanomolar potency across multiple IDO1-expressing cellular systems, with differential activity depending on cell context. In IDO1-overexpressing HEK293 cells, linrodostat inhibits kynurenine production with IC₅₀ values of 1.1 nM [1] or 1.7 nM depending on assay conditions. In HeLa cells, the IC₅₀ ranges from 0.5 nM to 1.7 nM. In IFNγ-stimulated SKOV-3 ovarian cancer cells, linrodostat achieves 80% maximum inhibition of IDO1 activity with an IC₅₀ of 9.5 nM . Critically, linrodostat displays no detectable activity against tryptophan 2,3-dioxygenase (TDO) in TDO-HEK293 cells (IC₅₀ >2000 nM), demonstrating high selectivity for IDO1 over the related tryptophan-catabolizing enzyme .

IDO1 IC50 kynurenine inhibition HEK293 HeLa TDO selectivity

Clinical Dosing Schedule: Once-Daily Oral Administration Versus Twice-Daily Comparators

Linrodostat is administered as a once-daily (QD) oral dose in all clinical trials, including the phase 1/2 CA017-003 study evaluating doses of 25–400 mg QD in combination with nivolumab [1]. The 100 mg QD dose was selected for further evaluation based on favorable tolerability and therapeutic target engagement [2]. In contrast, first-generation IDO1 inhibitors such as epacadostat and indoximod require twice-daily (BID) oral dosing in clinical protocols [3]. The QD dosing schedule of linrodostat reflects its favorable pharmacokinetic profile, characterized by high oral bioavailability in preclinical species and low to moderate systemic clearance, enabling sustained 24-hour target coverage with a single daily administration [4].

IDO1 inhibitor dosing QD regimen pharmacokinetics clinical convenience

In Vivo Pharmacodynamic Activity: Kynurenine Reduction in Xenograft Models

Linrodostat demonstrates robust in vivo pharmacodynamic activity, reducing tumor kynurenine levels in human tumor xenograft models. In a head-to-head PK–PD study comparing linrodostat with the imidazopyridine compound 36 in a human SKOV-3 ovarian cancer xenograft mouse model, linrodostat (60 mg/kg QD × 5 days) achieved a 61% reduction in tumor kynurenine area under the effect curve (AUEC₀–₂₄ₕ) relative to vehicle control, with a corresponding tumor AUC₀–₂₄ₕ of 34.9 μM·h [1]. This PD effect was comparable to or numerically superior to that of compound 36 (20 mg/kg; 56% kynurenine reduction; AUC₀–₂₄ₕ 43.6 μM·h), demonstrating effective in vivo target engagement.

kynurenine reduction PD biomarker xenograft target engagement

Salt Form Advantages: Linrodostat Mesylate (CAS 2221034-29-1) Versus Free Base (CAS 1923833-60-6)

Linrodostat mesylate (CAS 2221034-29-1) is the methanesulfonic acid salt form of BMS-986205 free base (CAS 1923833-60-6). The mesylate salt formation enhances aqueous solubility and oral bioavailability compared to the free base . The free base exhibits DMSO solubility of 74–82 mg/mL and ethanol solubility of 74–82 mg/mL but is practically insoluble in water, whereas the mesylate salt form is specifically engineered to overcome this limitation for pharmaceutical development . A patent application (WO2019040102A1) describes pharmaceutical compositions containing linrodostat mesylate with low salt disproportionation, enabling stable solid oral dosage forms [1].

mesylate salt solubility enhancement bioavailability pharmaceutical formulation

Linrodostat Mesylate (CAS 2221034-29-1): Recommended Research and Preclinical Application Scenarios Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies Requiring Once-Daily Oral Dosing

Linrodostat mesylate is the preferred IDO1 inhibitor for preclinical syngeneic or xenograft tumor models where once-daily oral dosing is required for operational feasibility or to minimize animal handling stress. Its QD pharmacokinetic profile enables sustained 24-hour target coverage with a single daily administration, whereas alternative IDO1 inhibitors such as epacadostat require twice-daily dosing [1]. The 60 mg/kg QD dose achieved 61% tumor kynurenine reduction in SKOV-3 xenograft models, providing a validated starting point for PD-driven dose selection [2].

Mechanistic Studies of Irreversible Enzyme Inactivation and Sustained Target Engagement

Linrodostat mesylate is uniquely suited for experiments investigating the consequences of irreversible versus reversible IDO1 inhibition. As the only clinical-stage IDO1 inhibitor that acts as a suicide inhibitor, linrodostat enables studies of sustained target suppression independent of continuous drug exposure [3]. The availability of three high-resolution crystal structures (PDB: 6DPQ, 6DPR, 6MQ6) defining its complete binding trajectory supports structure-based mechanistic investigations and rational design of washout experiments [4].

TDO-Negative Tumor Models Requiring Selective IDO1 Inhibition

Linrodostat mesylate should be prioritized for studies in tumor models where compensatory tryptophan catabolism via TDO must be excluded. The compound exhibits no detectable activity against TDO (IC₅₀ >2000 nM in TDO-HEK293 cells), representing >1800-fold selectivity over IDO1 [5]. This selectivity profile makes linrodostat the appropriate tool compound for isolating IDO1-specific pathway effects, particularly in tumor types where TDO expression may confound interpretation of IDO1 inhibition outcomes.

Immuno-Oncology Combination Studies with Anti-PD-1 Agents

Linrodostat mesylate is validated for combination studies with immune checkpoint inhibitors, particularly nivolumab (anti-PD-1). In a phase 1/2 trial, linrodostat 100–200 mg QD combined with nivolumab achieved an objective response rate of 37% in immunotherapy-naive advanced bladder cancer patients, with durable responses observed regardless of PD-L1 expression status [6]. This clinical validation supports linrodostat as the IDO1 inhibitor of choice for preclinical combination immunotherapy research aiming to translate to PD-1/IDO1 dual blockade strategies.

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